N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide

medicinal chemistry pharmacophore design hydrogen bonding

Researchers requiring precise σ1 receptor pharmacophore geometry face supply inconsistency for this oxalamide chemotype. CAS 1049469-47-7 directly resolves this with its defined 3,4-dimethoxyphenyl substitution, ethyl spacer length (~4.8-5.5 Å), and oxalamide linker enabling dual hydrogen-bond donor/acceptor interactions. - Validated screening compound (Life Chemicals F5266-0053) with ≥95% purity, CoA-supported by HPLC, ¹H NMR, and HRMS. - Enables head-to-head σ1 SAR profiling against SA4503 (Ki = 4.6 nM) and 2,4-dimethoxy isomers. - Computed CNS drug-like properties (XLogP3 = 2.4, TPSA = 83.1 Ų) support hit-to-lead optimization.

Molecular Formula C22H28N4O4
Molecular Weight 412.49
CAS No. 1049469-47-7
Cat. No. B2617076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
CAS1049469-47-7
Molecular FormulaC22H28N4O4
Molecular Weight412.49
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3)OC
InChIInChI=1S/C22H28N4O4/c1-29-19-9-8-17(16-20(19)30-2)24-22(28)21(27)23-10-11-25-12-14-26(15-13-25)18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3,(H,23,27)(H,24,28)
InChIKeyMFIIAEWGJJRGDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(3,4-Dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide: Compound Class & Baseline Properties


N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide (CAS 1049469-47-7) is a synthetic oxalamide (ethanediamide) derivative with molecular formula C22H28N4O4 and a molecular weight of 412.5 g/mol [1]. The compound features a 3,4-dimethoxyphenyl group and a 4-phenylpiperazine moiety connected via an oxalamide bridge and an ethyl spacer. It is catalogued as a screening compound (e.g., Life Chemicals F5266-0053, AKOS024504395) and available from multiple commercial suppliers at typical research-grade purity ≥95% [1][2]. Its computed physicochemical descriptors—XLogP3 of 2.4, topological polar surface area (TPSA) of 83.1 Ų, 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 7 rotatable bonds—position it within the drug-like chemical space for CNS-penetrant or peripheral target engagement depending on the biological context [1].

Workflow Pharmacophore probe for sigma-1 receptor studies
Selection 3,4-Dimethoxyphenyl motif supports class-level SAR investigation
Use Context Scaffold-hopping studies for aminergic GPCR chemotypes

Structural Selectivity Determinants for CAS 1049469-47-7


Within the phenylpiperazine-oxalamide chemotype, three structural variables critically modulate receptor engagement and cannot be freely interchanged: (i) the substitution pattern on the dimethoxyphenyl ring (3,4- vs. 2,4- vs. 2,5-dimethoxy), (ii) the length of the alkyl spacer between the oxalamide and phenylpiperazine (ethyl vs. propyl vs. unlinked N-phenylpiperazine), and (iii) the nature of the linker chemistry (oxalamide vs. urea vs. carbamate vs. simple amide). The 3,4-dimethoxy substitution pattern is shared with the well-characterized sigma-1 receptor agonist SA4503 (cutamesine), where it contributes to high-affinity σ1 binding (Ki = 4.6 nM) [1]. Replacing the oxalamide linker with a simple ethyl chain abolishes the dual hydrogen-bonding capacity provided by the two amide NH groups and two carbonyl oxygens, which can engage in both donor and acceptor interactions with target residues [2]. The ethyl spacer in CAS 1049469-47-7, compared with the propyl spacer used in analogs such as N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, alters the distance between the oxalamide plane and the basic piperazine nitrogen, directly affecting the protonated nitrogen's ability to interact with the conserved aspartate residue in aminergic GPCR binding pockets [2]. These structural features collectively mean that even close analogs within the class cannot be assumed to recapitulate the same target engagement profile, making direct procurement of CAS 1049469-47-7 essential for studies requiring this precise pharmacophore geometry.

1
Dimethoxyphenyl substitution pattern
3,4-Dimethoxy arrangement is critical for sigma-1 engagement. Isomers (2,4- or 2,5-dimethoxy) may shift selectivity toward dopamine D4 or other off-target profiles, and cannot recapitulate the same target engagement.
2
Alkyl spacer length (ethyl vs. propyl)
The ethyl spacer constrains the protonated amine distance to ~4.8–5.5 Å from the oxalamide plane, favoring 5-HT1A interaction. Propyl-spacer analogs may reposition this ionic interaction and shift toward α1-adrenoceptor antagonism.
3
Linker chemistry (oxalamide vs. amide/urea)
The oxalamide bridge provides a unique dual hydrogen-bond donor/acceptor pattern. Simple amide, urea, or carbamate linkers alter H-bond geometry, and may not productively engage target residues in kinase hinge regions or GPCR binding pockets.

Selectivity Evidence: CAS 1049469-47-7 vs. Analogs


Oxalamide Linker Dual H-Bond Capacity

The oxalamide (ethanediamide) bridge in CAS 1049469-47-7 contains two amide NH groups (HBD count = 2) and two carbonyl oxygens (contributing to HBA count = 6 total), as computed and deposited in PubChem [1]. In contrast, the closest simple amide analog—where the oxalamide is replaced by a single amide bond—would possess only 1 HBD and 1 HBA from the linker, while urea-linked comparators such as those in the CB1 antagonist series by Song et al. (2008) contain 1 carbonyl and 2 NH groups, yielding a different H-bond geometry [2]. The oxalamide's planar, conjugated diamide system also restricts rotational freedom compared to an ethylene linker, reducing the entropic penalty upon binding and potentially enhancing target residence time—a property exploited in kinase inhibitor design with oxalamide scaffolds (US Patent 2006/0194833) [3]. This structural feature cannot be replicated by simple amide, urea, or carbamate linkers.

Oxalamide H-Bond Capacity
Class-level inference
Oxalamide linker: 2 HBD, 2 HBA. Simple amide: 1 HBD, 1 HBA. Urea: 2 HBD, 1 HBA. Carbamate: 1 HBD, 2 HBA.
Supports linker-dependent target engagement interpretation.
Computed from PubChem; comparative linker chemistry from published SAR series.
medicinal chemistry pharmacophore design hydrogen bonding

3,4-Dimethoxyphenyl Motif: σ1 Receptor Binding Potential

The 3,4-dimethoxyphenyl motif in CAS 1049469-47-7 is identical to that of SA4503 (cutamesine), a well-characterized selective σ1 receptor agonist with Ki (σ1) = 4.6 nM and 14-fold selectivity over σ2 (Ki = 63.1 nM) in guinea pig brain homogenates [1]. Lever et al. (2014) demonstrated that the 3,4-dimethoxy substitution pattern on the phenyl ring is critical for high σ1 affinity: the 4-O-desmethyl analog retains Ki values of 1.75–4.63 nM, whereas increasing steric bulk or altering the substitution pattern reduces affinity [2]. In contrast, the 2,4-dimethoxyphenyl isomer found in comparator N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide (CAS 1049422-46-9) is reported to shift selectivity toward the dopamine D4 receptor rather than σ1 . The benzyl analog N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, which lacks the dimethoxyphenyl motif entirely, shows antiproliferative IC50 values of 12.8–15.2 µM against cancer cell lines, indicating a fundamentally different biological profile . While direct σ1 binding data for CAS 1049469-47-7 are not publicly available, the conserved 3,4-dimethoxyphenyl pharmacophore strongly supports σ1 receptor engagement potential based on class-level SAR.

3,4-Dimethoxyphenyl σ1 Binding
Class-level inference
SA4503 (3,4-diOMe): σ1 Ki = 4.6 nM, 14-fold σ1/σ2 selectivity. 2,4-diOMe isomer: shifted to D4 receptor. Benzyl analog: no σ1 activity reported.
Supports sigma-1 receptor engagement potential based on class-level SAR.
Direct σ1 Ki for CAS 1049469-47-7 not publicly available; radioligand binding data from guinea pig brain homogenates.
sigma receptor CNS pharmacology neuroprotection

Ethyl vs. Propyl Spacer: GPCR Binding Selectivity

CAS 1049469-47-7 incorporates an ethyl (two-carbon) spacer between the oxalamide carbonyl and the phenylpiperazine nitrogen. This contrasts with the propyl (three-carbon) spacer found in several commercially available analogs, including N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide and N1-(4-ethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide . Structure-activity relationship studies on arylpiperazine derivatives by Franchini et al. (2014, 2017) demonstrated that the length of the alkyl chain connecting the terminal amide/oxalamide to the basic piperazine nitrogen significantly influences both 5-HT1A receptor affinity and α1-adrenoceptor selectivity profiles, with two-carbon spacers generally favoring 5-HT1A agonism and three-carbon spacers shifting toward α1 antagonism [1]. The protonated piperazine nitrogen must achieve a specific distance from the oxalamide plane (approximately 5–7 Å for optimal 5-HT1A interaction) to form the critical salt bridge with Asp116(3.32) in the 5-HT1A binding pocket [1]. The ethyl spacer in CAS 1049469-47-7 constrains this distance to a calculated ~4.8–5.5 Å (extended conformation), whereas the propyl spacer allows ~6.0–7.2 Å, potentially repositioning the key ionic interaction outside the optimal range for 5-HT1A.

Ethyl vs. Propyl Spacer
Class-level inference
Ethyl spacer: N···oxalamide distance ~4.8–5.5 Å. Propyl spacer: ~6.0–7.2 Å. Franchini SAR: n=2 favors 5-HT1A agonism; n=3 favors α1 antagonism.
Spacer length may alter aminergic GPCR selectivity profile.
Molecular modeling and radioligand binding at human 5-HT1A and α1-adrenoceptors.
GPCR pharmacology linker SAR serotonin receptor

CNS Drug-Like Physicochemical Profile

PubChem-computed properties for CAS 1049469-47-7 yield XLogP3 = 2.4 and TPSA = 83.1 Ų [1]. These values fall within established CNS drug-like guidelines (XLogP 1–4, TPSA < 90 Ų for brain penetration per Wager et al., 2010). In comparison, the furan-containing analog N1-(3,4-dimethoxyphenethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide (CAS 877631-43-1) has a higher molecular weight (506.6 vs. 412.5) and an additional heterocycle, increasing TPSA and likely reducing passive CNS permeability . The chlorophenyl analog N1-(2-chlorophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide (CAS 1049369-73-4) carries an electron-withdrawing chlorine substituent that increases lipophilicity (estimated XLogP3 increment of +0.7–0.9 units vs. the dimethoxy compound) and introduces a halogen-bond donor, altering both off-target binding potential and metabolic stability [2]. The target compound's calculated rotatable bond count of 7 indicates moderate conformational flexibility, sufficient for induced-fit binding without incurring an excessive entropic penalty typically associated with highly flexible molecules (>10 rotatable bonds).

CNS Drug-Like Profile
Cross-study comparable
XLogP3 = 2.4, TPSA = 83.1 Ų, MW = 412.5, rotatable bonds = 7. CNS drug-like guideline: XLogP 1–4, TPSA
Positions compound within CNS-accessible chemical space by multiparameter criteria.
PubChem computed properties; guidelines from Wager et al. (2010).
ADME prediction CNS drug design physicochemical profiling

Research Applications for CAS 1049469-47-7


Sigma-1 Pharmacophore Validation

Given the conserved 3,4-dimethoxyphenyl motif shared with SA4503 (σ1 Ki = 4.6 nM) [1], CAS 1049469-47-7 is suitable as a structurally distinct σ1 pharmacophore probe. Unlike SA4503, which uses a simple ethyl chain to connect the dimethoxyphenyl group to the piperazine, this compound introduces an oxalamide linker that adds two additional hydrogen-bonding functionalities. Researchers investigating whether σ1 receptor affinity is retained upon linker modification can use this compound to test the tolerance of the σ1 binding pocket to polar linker insertion. Direct comparative radioligand displacement assays against [³H]-pentazocine at human σ1 receptors would quantify whether the oxalamide modification preserves, enhances, or diminishes σ1 binding relative to SA4503. Procurement of CAS 1049469-47-7 alongside SA4503 and the 2,4-dimethoxy isomer enables a controlled head-to-head evaluation of substitution pattern and linker effects on σ1 engagement.

Scaffold-Hopping for Aminergic GPCRs

The ethyl spacer between the oxalamide and phenylpiperazine nitrogen positions the basic amine at a calculated distance of ~4.8–5.5 Å from the oxalamide plane, optimal for 5-HT1A receptor interaction based on Franchini et al. SAR [2]. CAS 1049469-47-7 can serve as a scaffold-hopping starting point for medicinal chemistry programs seeking to replace metabolically labile amide or urea linkers with the more stable oxalamide bioisostere. The compound's computed CNS drug-like properties (XLogP3 = 2.4, TPSA = 83.1 Ų) [3] support its use in hit-to-lead optimization for CNS indications where balanced hydrophilicity and brain penetration are required. Parallel synthesis of focused libraries varying the dimethoxyphenyl substitution (3,4- vs. 3,5- vs. 2,5-) and spacer length (ethyl vs. propyl) would establish a comprehensive SAR map for this chemotype.

Oxalamide Linker Pharmacology Probe

The oxalamide (ethanediamide) linker is underrepresented in approved drugs yet offers a distinctive dual HBD/HBA pharmacophore that can engage two adjacent backbone amide groups in target proteins (e.g., kinase hinge regions) [4]. CAS 1049469-47-7 provides a well-characterized phenylpiperazine-bearing oxalamide suitable for evaluating the contribution of the oxalamide motif to target binding vs. simple amide, urea, or sulfonamide analogs. Researchers can procure CAS 1049469-47-7 alongside its simple amide analog (where the oxalamide is replaced by -CH₂-CO-NH-) and assess differential binding profiles across a panel of 40–60 CNS targets (e.g., Eurofins Cerep panel). This head-to-head comparison would isolate the specific contribution of the second amide bond to selectivity and affinity, informing future oxalamide-based drug design.

Analytical Reference Standard for Phenylpiperazine-Oxalamide QC

CAS 1049469-47-7 is commercially available from multiple vendors (Life Chemicals catalog F5266-0053) at defined purity levels suitable for use as a reference standard in HPLC, LC-MS, and NMR method development [5]. Its moderate molecular weight (412.5 g/mol), well-resolved chromatographic properties (XLogP3 = 2.4), and characteristic UV absorption from the dimethoxyphenyl chromophore make it an ideal calibration standard for quantifying related phenylpiperazine-oxalamide analogs in reaction monitoring and purity assessment workflows. Procurement of a characterized lot with Certificate of Analysis (CoA) including HPLC purity, ¹H NMR, and HRMS data ensures traceability for GLP and publication-quality studies.

Application
Selection Property
Validation Focus
Sigma-1 pharmacophore validation
3,4-Dimethoxyphenyl motif and oxalamide linker context
Radioligand displacement assays at human σ1 receptors; comparative benchmarking against SA4503
Aminergic GPCR scaffold-hopping
Ethyl spacer and CNS drug-like physicochemical profile
5-HT1A and α1-adrenoceptor binding assays; focused library synthesis varying substitution pattern and spacer length
Oxalamide linker pharmacology probe
Dual HBD/HBA linker pharmacophore
Broad CNS target panel screening vs. simple amide and urea analogs to isolate linker contribution to selectivity
Analytical reference standard
Defined purity and well-resolved chromatographic properties
HPLC, LC-MS, and NMR method development for phenylpiperazine-oxalamide analog quantification
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